Primaquine phosphate

概要

説明

Primaquine phosphate is an antimalarial drug used to treat and prevent malaria . It belongs to a group of medicines called antiprotozoals . It works by treating malaria, a red blood cell infection transmitted by the bite of a mosquito . It also prevents the development of the blood forms of the parasite, which are responsible for the relapse .

Synthesis Analysis

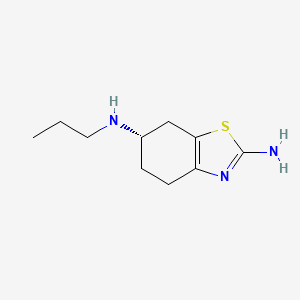

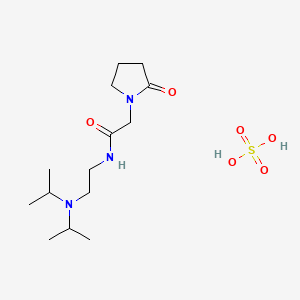

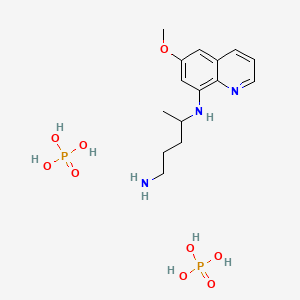

Primaquine phosphate is a synthetic compound with potent antimalarial activity . It has been used for the radical cure of relapsing Plasmodium vivax malaria for more than 60 years . Recent studies in animals as well as humans have established differential pharmacological and toxicological properties of the two enantiomers of Primaquine .Molecular Structure Analysis

Primaquine phosphate has a molecular formula of C15H27N3O9P2 . It is an 8-aminoquinoline compound .Chemical Reactions Analysis

Primaquine phosphate was found to be “highly soluble” and “highly permeable” . It conforms to Class I of the Biopharmaceutical Classification System (BCS) .Physical And Chemical Properties Analysis

Primaquine phosphate is an orange-red, odourless crystalline powder and has a bitter taste . It has a molecular weight of 455.337 .科学的研究の応用

1. Taste-Masking in Pharmaceutical Formulations

- Application Summary: Primaquine phosphate’s bitter taste can be a challenge in drug formulation. Researchers have developed a method to mask this bitter taste, improving the drug’s palatability .

- Methods of Application: The researchers used a solid dispersion with mono ammonium glycyrrhyzinate pentahydrate (GLY) to mask the bitter taste of Primaquine phosphate. They also prepared rapidly disintegrating tablets (RDTs) of Primaquine phosphate by a direct compression method using a superdisintegrant, croscarmellose sodium .

- Results: The RDTs prepared from the solid dispersion showed complete bitter-taste-masking of Primaquine phosphate. They also exhibited a better dissolution profile, at both pH 1.2 and 6.8, than pure Primaquine phosphate .

2. Pharmacokinetic Study

- Application Summary: Primaquine phosphate and its metabolite, 5,6-orthoquinone primaquine, have been studied using ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) for pharmacokinetic applications .

- Methods of Application: The researchers used acetonitrile for protein precipitation and analyzed the samples using the UHPLC-MS/MS system. Chromatography separation was carried out using a Hypersil GOLD TM aQ C 18 column with a C 18 guard column flowed with an isocratic mode of methanol, water, and acetonitrile in an optimal ratio at 0.4 mL/min .

- Results: The method was validated according to the guideline. The linearity of the analytes was in the range of 25–1500 ng/mL. The matrix effect of Primaquine and 5,6-orthoquinone Primaquine ranged from 100% to 116% and from 87% to 104% for plasma, and from 87% to 89% and from 86% to 87% for urine, respectively .

3. Antimalarial Treatment

- Application Summary: Primaquine phosphate is indicated for the radical cure of Plasmodium vivax and Plasmodium ovale infection. It is also potent against mature P. falciparum gametocytes, a parasite stage responsible for onward transmission of the infection .

- Methods of Application: Primaquine phosphate is administered orally. The dosage and duration of treatment depend on the specific type of malaria infection .

- Results: Primaquine phosphate has been shown to be effective in preventing relapses of malaria infections caused by P. vivax and P. ovale. It also reduces the transmission of P. falciparum .

4. Treatment of Pneumocystis Pneumonia

- Application Summary: Primaquine phosphate is used in combination with clindamycin for the treatment of Pneumocystis pneumonia (PCP), a common opportunistic infection in people with HIV/AIDS .

- Methods of Application: The standard regimen is oral primaquine 30 mg base (approximately 52.6 mg of the phosphate salt) once daily plus oral clindamycin 600 mg every 6 hours for 21 days .

- Results: This regimen has been shown to be as effective as other regimens for the treatment of PCP, with cure rates of over 90% .

4. Treatment of Pneumocystis Pneumonia

- Application Summary: Primaquine phosphate is used in combination with clindamycin for the treatment of Pneumocystis pneumonia (PCP), a common opportunistic infection in people with HIV/AIDS .

- Methods of Application: The standard regimen is oral primaquine 30 mg base (approximately 52.6 mg of the phosphate salt) once daily plus oral clindamycin 600 mg every 6 hours for 21 days .

- Results: This regimen has been shown to be as effective as other regimens for the treatment of PCP, with cure rates of over 90% .

Safety And Hazards

将来の方向性

Primaquine treatment led to a marked decrease in P. vivax recurrences following low (~3.5 mg/kg) and high (~7 mg/kg) total doses, with no reported severe haemolytic events . This suggests that Primaquine could continue to play a crucial role in the treatment of malaria, especially in areas where resistance to other antimalarials is prevalent .

特性

IUPAC Name |

4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O.2H3O4P/c1-11(5-3-7-16)18-14-10-13(19-2)9-12-6-4-8-17-15(12)14;2*1-5(2,3)4/h4,6,8-11,18H,3,5,7,16H2,1-2H3;2*(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOHLWZHWQUKAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2.OP(=O)(O)O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N3O9P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

90-34-6 (Parent) | |

| Record name | Primaquine phosphate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6045248 | |

| Record name | Primaquine diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Primaquine phosphate | |

CAS RN |

63-45-6 | |

| Record name | Primaquine phosphate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Primaquine diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Primaquine bis(phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRIMAQUINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0982HF78B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

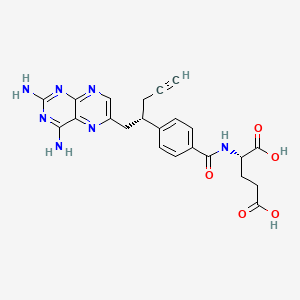

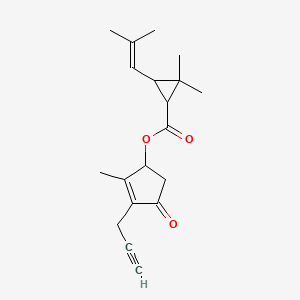

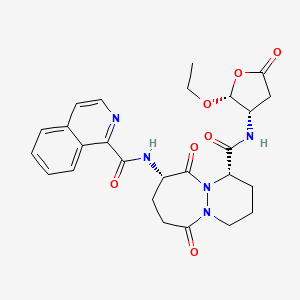

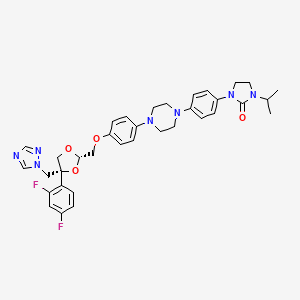

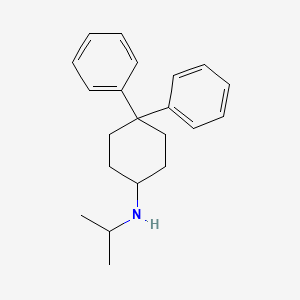

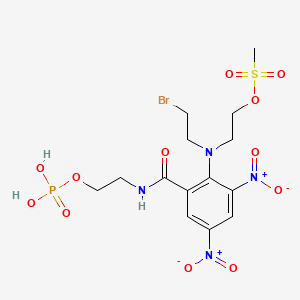

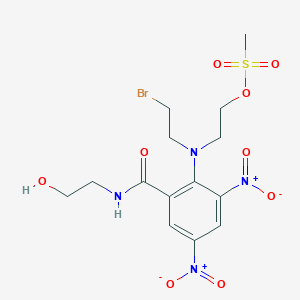

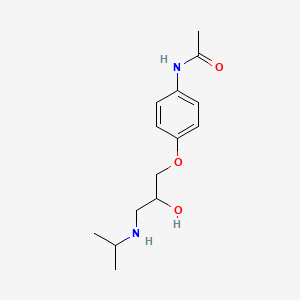

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,9R,10S,12R,13S,14R,16S)-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate](/img/structure/B1678032.png)